Berberine, sulfate

Description

Overview of Berberine (B55584) Alkaloids in Scientific Context

Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of benzylisoquinoline alkaloids wikipedia.orgresearchgate.net. These alkaloids are found naturally in several plant species, notably those in the Berberis genus, from which berberine derives its name wikipedia.orgresearchgate.net. Other plant families that contain berberine include Papaveraceae, Fumariaceae, Menispermaceae, Ranunculaceae, Rutaceae, and Annonaceae researchgate.net.

The chemical structure of berberine features a tetracyclic skeleton formed from a benzyltetrahydroisoquinoline system with an additional carbon atom incorporated as a bridge wikipedia.orgresearchgate.net. This bridge is believed to form through an oxidative process involving an N-methyl group wikipedia.orgresearchgate.net. The biosynthesis of berberine starts from tyrosine wikipedia.orgnih.gov.

Berberine alkaloids have a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurvedic medicine, for treating a variety of ailments such as infections, digestive issues, and inflammatory disorders patsnap.comnih.govmskcc.org. Their presence in plants often contributes to a vibrant yellow color, and historically, raw Berberis materials were used as dyes wikipedia.org.

In modern scientific research, berberine and its derivatives are investigated for a wide range of potential pharmacological properties. These include antimicrobial, anti-inflammatory, antioxidant, antidiabetic, hypolipidemic, cardioprotective, hepatoprotective, and renoprotective effects researchgate.netnih.govpatsnap.comnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

Rationale for Focused Research on Berberine Sulphate

While berberine itself is the primary focus of much research, specific salt forms like berberine sulphate are also studied. Berberine sulphate is a commonly used salt form of berberine mdpi.com. The rationale for focusing research on berberine sulphate often relates to its properties and behavior in experimental settings.

One key aspect is detectability and stability. After oral administration, berberine itself is often undetectable in the blood, with metabolites, mainly sulfate (B86663) or glucuronide conjugates, being detected mdpi.com. Berberine sulphate, being a sulfated derivative, is reported to be stable and clearly detectable in the blood after oral administration, which can be advantageous for pharmacokinetic studies and understanding its systemic effects mdpi.com.

Furthermore, some studies specifically investigate the activity of berberine sulphate to understand if the salt form influences its biological effects or absorption characteristics compared to other forms like berberine hydrochloride or the unsulfated compound mdpi.com. For instance, research has explored the effects of berberine sulphate on specific cellular processes, such as osteoclast differentiation, demonstrating its inhibitory effects mdpi.com.

Historical and Current Trajectories in Berberine Research

The use of berberine-containing plants in traditional medicine dates back centuries patsnap.comnih.gov. Early scientific investigations focused on isolating and identifying the active compounds responsible for these traditional uses. Berberine was recognized as a key constituent with antibacterial and antipyretic effects researchgate.net.

In recent decades, research on berberine has expanded significantly, moving beyond its traditional uses to explore its mechanisms of action at the molecular and cellular levels nih.govresearchgate.netnih.gov. The development of new research methods has established berberine as a promising compound for investigating various modern diseases mdpi.com.

Current research trajectories for berberine and its salts, including berberine sulphate, are diverse and actively pursued globally by various research institutions patsnap.com. Key areas of investigation include its potential in managing metabolic disorders such as type 2 diabetes and hyperlipidemia, its effects on cardiovascular health, its antimicrobial properties against a range of pathogens, its anti-inflammatory and antioxidant activities, and its potential in cancer research researchgate.netnih.govpatsnap.commskcc.orgmdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com. Studies are exploring its influence on various signaling pathways, including the AMPK, NF-κB, and PPAR pathways, and its interaction with the gut microbiota patsnap.comnih.govfrontiersin.orgnih.govmdpi.compeerj.com.

Despite the extensive research, challenges remain, such as the relatively low oral bioavailability of berberine, which has prompted research into improving its absorption and exploring different formulations or derivatives nih.govpeerj.comarxiv.org. The study of salt forms like berberine sulphate contributes to this effort by providing alternative compounds with potentially different pharmacokinetic profiles.

Detailed research findings on berberine sulphate's specific effects are emerging. For example, studies have shown that berberine sulphate can inhibit osteoclast differentiation and the expression of osteoclast marker genes by suppressing RANKL-induced NF-κB and NFAT activation mdpi.com. Research also indicates its potential role in managing metabolic disorders by influencing pathways like AMPK patsnap.compeerj.com.

Here is a table summarizing some research findings related to berberine sulphate:

| Research Area | Observed Effect (Berberine Sulphate) | Proposed Mechanism | Reference |

| Osteoclastogenesis | Inhibition of osteoclast differentiation and marker gene expression. mdpi.com | Suppression of RANKL-induced NF-κB and NFAT activation. mdpi.com | mdpi.com |

| Metabolic Disorders | Potential in managing type 2 diabetes and metabolic syndrome. patsnap.com | Activation of AMP-activated protein kinase (AMPK). patsnap.compeerj.com | patsnap.compeerj.com |

| Gastrointestinal | Potential in treating gastrointestinal disorders. patsnap.com | Modulation of gut microbiota; exhibits antimicrobial activity. patsnap.com | patsnap.com |

| Inflammation/Oxidation | Potential anti-inflammatory and antioxidant properties. patsnap.com | Inhibition of pro-inflammatory cytokines; reduction of oxidative stress. patsnap.com | patsnap.com |

| Cancer Research | Inhibitory effects on cancer cell migration (Berberine extracts). mdpi.com | Inhibition of migration without affecting healthy cells (Berberine extracts). mdpi.com | mdpi.com |

This table highlights specific areas where berberine sulphate or berberine (with implications for its salts) has shown effects in academic research.

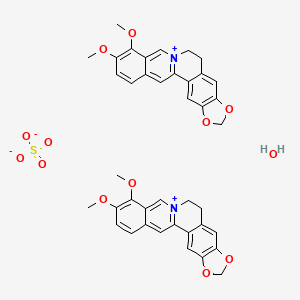

Structure

3D Structure of Parent

Properties

CAS No. |

316-41-6 |

|---|---|

Molecular Formula |

C20H18NO8S- |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene sulfate |

InChI |

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

JISRTQBQFQMSLG-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] |

Appearance |

Solid powder |

Color/Form |

YELLOW CRYSTALS |

Other CAS No. |

316-41-6 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-61947, Berberal, Berberin sulfate, Berberine sulfate, Berberine sulphate |

Origin of Product |

United States |

Synthesis and Derivatization of Berberine Sulphate

Chemical Synthesis Methodologies for Berberine (B55584) and Analogues

Chemical synthesis of berberine and its analogues often involves multi-step reaction pathways to construct the complex tetracyclic ring system.

Several synthetic routes to berberine have been reported. researchgate.net A common strategy involves constructing the tetrahydroisoquinoline core, which is then elaborated to the protoberberine skeleton. The Pictet-Spengler reaction is a key transformation utilized in the synthesis of benzylisoquinoline alkaloids, including the precursors to berberine. mcmaster.ca This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or acetal, followed by cyclization. mcmaster.canih.gov

Early applications of the Pictet-Spengler reaction to protoberberine synthesis date back to 1911, although initial reports sometimes yielded isomeric products. mcmaster.canih.gov The reaction of a phenethylamine (B48288) with 2,2-dimethoxyacetaldehyde (B46314) in the presence of trifluoroacetic acid can afford a tetrahydroisoquinoline intermediate. nih.gov

Structural modification of berberine is a significant area of research aimed at altering its properties. scielo.brscielo.brresearchgate.net These modifications can influence factors such as bioavailability and pharmacological effects. scielo.brscielo.br Systematic structural modification has primarily focused on the C-8, C-9, and C-13 positions of the berberine nucleus. scielo.brscielo.br

Berberine can be converted to berberrubine (B190655) through pyrolysis, which allows for the generation of 9-O-substituted derivatives. scielo.brscielo.br The polar C=N+ bond in the berberine structure is susceptible to nucleophilic attack, leading to the formation of derivatives with substituents at C-8. scielo.brscielo.br Functionalization at C-13 through an enamine-7,8-acetonyl intermediate is another method employed to obtain a series of derivatives. scielo.brscielo.br

Other derivatization approaches include the formation of berberine hybrids with other pharmacologically active compounds. mdpi.com Various derivatives, particularly 9-O-derivatives and 12-aryl berberine derivatives, have been synthesized and investigated. mdpi.com Modification of the methylenedioxy functional group on the berberine skeleton has also been explored. mdpi.com

Biosynthetic Pathways and Metabolic Conversions of Berberine

In plants, berberine is synthesized through the benzylisoquinoline alkaloid pathway, which originates from the amino acid tyrosine. wikipedia.orgontosight.aipnas.org This multi-step pathway involves numerous enzymatic reactions. pnas.orgresearchgate.net

The biosynthesis begins with the conversion of L-tyrosine to L-DOPA and 4-hydroxypyruvic acid. wikipedia.org Although two tyrosine molecules are utilized in the pathway, only the phenethylamine fragment of the tetrahydroisoquinoline ring system is formed via DOPA; the remaining carbon atoms are derived from tyrosine via 4-hydroxyphenylacetaldehyde. wikipedia.org

(S)-Reticuline is identified as a key intermediate and the immediate precursor of protoberberine alkaloids like berberine in plants. wikipedia.orgontosight.ai The formation of the berberine bridge is proposed to occur via an oxidative process involving the N-methyl group, supplied by S-adenosyl methionine (SAM), which is oxidized to an iminium ion, followed by cyclization to the aromatic ring facilitated by a phenolic group. wikipedia.org

The biosynthetic pathway leading from L-tyrosine to berberine involves enzymes such as norcoclaurine synthase, N-methyltransferase, O-methyltransferases (OMTs), a hydroxylase, a berberine bridge enzyme (BBE), a methylenedioxy ring-forming enzyme (canadine synthase), and a tetrahydroprotoberberine oxidase (THBO). pnas.orgresearchgate.netoup.comfrontiersin.org (S)-Scoulerine, formed from (S)-reticuline by the berberine bridge enzyme, is a common precursor of protoberberine alkaloids. oup.com (S)-Scoulerine undergoes 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine, which is then converted to berberine through the action of canadine (B1168894) synthase and tetrahydroberberine (B1206132) oxidase. oup.com

In terms of metabolic conversions in biological systems, berberine undergoes metabolism primarily in the liver and intestine. jptcp.comfrontiersin.orgnih.gov Hepatic metabolism involves enzymes such as cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to the formation of metabolites like dihydroberberine (B31643) (DHB), thalifendine, jatrorrhizine, and berberrubine. jptcp.comfrontiersin.org Phase II enzymes, such as UGTs and SULTs, are involved in the conjugation of berberine metabolites with glucuronic acid and sulfate (B86663), facilitating their excretion. jptcp.com The gut microbiota also plays a role in the metabolism of oral berberine, converting it to dihydroberberine, which can have a higher intestinal absorption rate. nih.govfrontiersin.org Dihydroberberine is then oxidized back to berberine after absorption. nih.govfrontiersin.org

Considerations for Obtaining Berberine Sulphate in Research Settings

Berberine sulphate is a commercially available salt form of berberine. fishersci.ca It is typically obtained as yellow needle crystals. mfa.org In research settings, berberine sulphate can be acquired from chemical suppliers. It is described as being soluble in ethanol (B145695) and slightly soluble in water. mfa.org The molecular formula of berberine sulphate is often represented as (C20H18NO4)2·SO4·3H2O, indicating a salt with two berberine cations, one sulphate anion, and three molecules of water of hydration. mfa.org An anhydrous form, C40H36N2O12S, is also referenced. drugbank.com Berberine sulphate can be obtained from the roots and rhizomes of plants like Hydrastis canadensis or Berberis vulgaris. mfa.orgnih.gov Typically, berberine is isolated from plant material using methods involving alcohol extraction in neutral or acidic medium, followed by purification and precipitation as a salt form. scielo.br Converting biological small molecules into salt compounds, such as organic acid salts like berberine fumarate (B1241708) and succinate, has been explored as a method to potentially improve bioavailability compared to forms like berberine hydrochloride. nih.gov While berberine sulphate is a common salt form, the specific method of its preparation from isolated berberine in a research setting would involve reacting berberine with sulfuric acid or a sulfate salt under controlled conditions to form the desired salt.

Analytical Methodologies for Berberine Sulphate Quantification and Characterization in Research Matrices

Spectrometric Techniques

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry is a rapid and widely used method for the quantitative analysis of berberine (B55584) from various sources, including plant extracts and pharmaceutical formulations. nih.govresearchgate.netfrontiersin.org This technique relies on the Beer-Lambert law, where the concentration of berberine is determined based on its absorbance at specific wavelengths. nih.govfrontiersin.org

Berberine exhibits characteristic absorption peaks in the UV-Vis spectrum. Studies have reported maximum absorption wavelengths (λmax) for berberine in various solvents and conditions. For instance, berberine has shown λmax values around 348 nm in plant extracts and 346 nm, 343 nm, and 260 nm in 0.1 N hydrochloric acid (pH 1.2), phosphate (B84403) buffer (pH 6.8), and water, respectively. nih.govresearchgate.netingentaconnect.com Another study reported a maximum absorption at 418 nm in methanol (B129727). japsr.in Additional characteristic absorption peaks for berberine have been observed at approximately 230, 250, 266, 350, and 430 nm. researchgate.net

UV spectrophotometric methods have been developed and validated for the estimation of berberine in bulk material and pharmaceutical formulations. researchgate.netingentaconnect.comjapsr.inijper.orgijcrt.org These methods are often considered simple, economic, accurate, and reproducible alternatives to chromatographic analysis. researchgate.netingentaconnect.comijcrt.org

Research Findings using UV Spectroscopy:

| Matrix/Solvent | λmax (nm) | Linearity Range (µg/mL) | R² | Reference |

| Plant extracts | 348 | - | - | nih.govfrontiersin.org |

| 0.1 N HCl (pH 1.2) | 346 | 5–25 | 0.9991 | researchgate.netingentaconnect.com |

| Phosphate buffer (pH 6.8) | 343 | 5–35 | 0.9935 | researchgate.netingentaconnect.com |

| Water | 260, 343 | 5–30 | 0.9698 | researchgate.netingentaconnect.com |

| Methanol | 418 | 1–15 | 0.9922 | japsr.in |

| Methanol | 422 | 10–50 | - | ijper.org |

| Phosphate buffer pH 6.8 | 266, 246 | 10–50 | 0.9988, 0.9995 | ijcrt.org |

| Formulated emulgel (Phosphate buffer) | 263.5, 345 | 4–20 | - | cabidigitallibrary.orginformaticsjournals.co.in |

UV spectrophotometry can be used for the quantitative determination of berberine in various matrices, with reported linearity ranges and correlation coefficients indicating good linear relationships. researchgate.netingentaconnect.comjapsr.inijper.orgijcrt.orgresearchgate.net

Electrophoretic Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful tools for the separation and analysis of charged molecules like berberine. frontiersin.orgmdpi.com CE offers advantages such as high separation efficiency, low sample and reagent consumption, and versatility in separating a wide range of compounds. mdpi.comresearchgate.net It is increasingly used for the analysis of active compounds in medicinal plants and pharmaceutical formulations. mdpi.comnih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is a family of analytical techniques that utilizes an electric field to separate analytes within a capillary tube. mdpi.comresearchgate.netnih.gov In CE, the movement of components is determined by the electroosmotic flow (EOF) of the buffer and the action of the electric field. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the nature of the analytes. mdpi.comresearchgate.net

CE with UV detection (CE-UV) is a frequently used capillary electromigration technique for the selective separation and quantification of bioactive compounds, including berberine. mdpi.comnih.gov While CE-UV offers moderate sensitivity and is cost-effective, the small capillary diameter can limit the sample amount, potentially affecting sensitivity and precision. frontiersin.org To address this, alternative detection methods and preconcentration techniques can be employed. mdpi.comfrontiersin.org

CE methods have been developed and applied for the determination of berberine in various matrices, including herbal medications, plant extracts, and pharmaceutical preparations. frontiersin.orgmdpi.comcapes.gov.brresearchgate.netnih.gov These methods often offer rapid analysis times and good resolution. frontiersin.orgmdpi.comnih.gov

Research Findings using Capillary Electrophoresis:

| Matrix/Application | CE Mode | Detection Method | Buffer Composition | Applied Voltage | Analysis Time | LOD | LOQ | Recovery (%) | Reference |

| Herbal medications, Rhizoma coptidis | CE | ECL | - | - | 4 min | 5 × 10⁻⁹ g/mL | - | - | frontiersin.org |

| Pharmaceutical preparations | CZE | UV (214 nm) | Phosphate buffer (pH 5.0) | - | < 20 min | - | - | - | capes.gov.br |

| Herbal drugs (Rhizoma Coptidis, Cortex Berberidis, etc.) | NACE | UV (214 nm) | 50 mM ammonium (B1175870) acetate, 0.5% acetic acid, 10% acetonitrile (B52724) in methanol | 18 kV | < 7 min | - | - | 95.6–103.2 | researchgate.net |

| Mice fecal samples | CE | UV (205 nm) | 40mM sodium dihydrogenphosphate containing 30% methanol | 25 kV | - | < 3 ng/mL | - | - | nih.gov |

| Chinese medicinal plants, herbal supplemental tablets | CE | LIF | 20 mM acetic acid, 35 mM 2-HP-β-CD, 20% methanol (pH 5) | 30 kV | - | 15.7 ng/mL | - | - | researchgate.net |

| Gegenqinlian decoction | HPCE | UV (254 nm) | 60% sodium phosphate (60 mmol/L, pH 8.0) and 40% methanol | - | < 6 min | - | - | 99.05 | nih.gov |

| Indinavir sulfate (B86663) raw material (for sulfate counter ion) | CE | Indirect UV (230 nm) | 10 mmol L⁻¹ ammonium molybdate (B1676688) containing 0.15 mmol L⁻¹ cetyltrimethylammonium bromide (pH 7.5) | - | - | 0.34 µg mL⁻¹ | 1.13 µg mL⁻¹ | 96.9–102.4 | scielo.br |

CE methods for berberine analysis have demonstrated good linearity, precision, and accuracy. nih.govresearchgate.netnih.gov Online preconcentration techniques like electrokinetic supercharging can significantly enhance detection sensitivity in CE for berberine. nih.gov

Validation Parameters for Analytical Methods in Research Applications

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose in research applications. dlsu.edu.ph Validation confirms that the method provides reliable and accurate results. dlsu.edu.ph According to guidelines from regulatory bodies like the FDA and organizations like ICH, method validation typically involves evaluating parameters such as specificity, linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), precision, accuracy, and robustness. researchgate.netingentaconnect.comjapsr.inijper.orgijcrt.orgdlsu.edu.phnih.govgigvvy.com

Specificity: Ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix. japsr.inijper.orgijcrt.orgnih.govinterscience.org.uk

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. researchgate.netingentaconnect.comjapsr.inijper.orgijcrt.orgresearchgate.netnih.govgigvvy.com This is often assessed by the correlation coefficient (R² or r²). researchgate.netingentaconnect.comjapsr.inijcrt.orgijpsr.infoinnovareacademics.in

Sensitivity: Determined by the LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. researchgate.netingentaconnect.comjapsr.inijcrt.orgscielo.brgigvvy.comijrpr.com

Precision: Measures the repeatability and reproducibility of the method under normal operating conditions. researchgate.netingentaconnect.comijcrt.orgscielo.brnih.govgigvvy.comijrpr.com It is often expressed as the relative standard deviation (RSD). researchgate.netingentaconnect.comjapsr.inijcrt.orgnih.govnih.govgigvvy.cominnovareacademics.inijrpr.com Intra-day and inter-day precision are commonly evaluated. researchgate.netnih.govgigvvy.com

Accuracy: Assesses how close the experimental results are to the true value. researchgate.netingentaconnect.comijcrt.orgresearchgate.netnih.govgigvvy.comijrpr.com Recovery studies, often by spiking known amounts of the analyte into blank samples, are used to determine accuracy. researchgate.netingentaconnect.comresearchgate.netscielo.brnih.govgigvvy.cominterscience.org.ukinnovareacademics.inijrpr.com Acceptable recovery rates typically fall within a specific range (e.g., 98-102% or 100 ± 10%). scielo.brnih.govinterscience.org.ukinnovareacademics.in

Robustness: Evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, column temperature, or wavelength. japsr.inijper.orggigvvy.cominterscience.org.ukinnovareacademics.in

Validation parameters for analytical methods used in berberine analysis, including UV spectroscopy and CE, are assessed according to established guidelines like those from ICH. researchgate.netingentaconnect.comjapsr.inijper.orgijcrt.orgdlsu.edu.ph Reported validation data for berberine analysis methods demonstrate good performance characteristics, with acceptable precision, accuracy, linearity, LOD, and LOQ values. researchgate.netingentaconnect.comjapsr.inijcrt.orgnih.govresearchgate.netnih.govscielo.brgigvvy.comijrpr.com

Table of Validation Parameters (Examples from Search Results):

| Method | Parameter | Value/Range | Acceptance Criteria (Typical) | Reference |

| HPLC (for Berberine) | Precision (%RSD) | < 10% (intra- and inter-day) | ≤ 10% | nih.gov |

| Accuracy (% Recovery) | Within 100 ± 10% | 100 ± 10% | nih.gov | |

| LOD | 1 ng on column (0.1 µg/mL) | - | gigvvy.com | |

| LOQ | 2 ng on column (0.2 µg/mL) | - | gigvvy.com | |

| UV-Spectrophotometry | Linearity (R²) | 0.9698 - 0.9991 | > 0.99 | researchgate.netingentaconnect.com |

| Precision (%RSD) | < 2% | ≤ 2% | researchgate.netingentaconnect.com | |

| Accuracy (% Recovery) | Good reproducibility and recovery | - | researchgate.netingentaconnect.com | |

| LOD | 1.565 µg/mL | - | japsr.in | |

| LOQ | 4.742 µg/mL | - | japsr.in | |

| HPLC (for Berberine) | Linearity (r²) | 0.998 ± 0.0011 | - | akjournals.com |

| LOD | 1.5 µg mL⁻¹ | - | akjournals.com | |

| LOQ | 5.3 µg mL⁻¹ | - | akjournals.com | |

| Precision (%RSD) | 0.7–1.8% (intra-, inter-day, inter-system) | - | akjournals.com | |

| Accuracy (% Recovery) | 94.6–103.1% | - | akjournals.com | |

| HPLC (for Berberine) | Linearity (r²) | 0.9985 | - | ijpsr.info |

| Accuracy (% Recovery) | 99.91% | 98-102% | interscience.org.uk | |

| UV-Spectrophotometry | Linearity (R²) | 0.9922 | - | japsr.in |

| Precision (%RSD) | < 2% | ≤ 2% | japsr.in | |

| Accuracy (% Recovery) | 99.64% (mean) | - | japsr.in | |

| UV-Spectrophotometry | Linearity (R²) | > 0.999 | > 0.999 | innovareacademics.in |

| Precision (%RSD) | < 2% | < 2% | innovareacademics.in | |

| Accuracy (% Recovery) | 100.05-100.15% | 98-102% | innovareacademics.in | |

| UV-Spectrophotometry | Linearity | 4-20 µg/ml | - | cabidigitallibrary.orginformaticsjournals.co.in |

| Precision (%RSD) | 0.961-1.883 | < 2% | cabidigitallibrary.orginformaticsjournals.co.in | |

| Accuracy (% Recovery) | 98.39%-101.32% | - | cabidigitallibrary.orginformaticsjournals.co.in | |

| UV-Spectrophotometry | Linearity | 10-50 µg/ml | - | ijper.orgijcrt.org |

| LOD | 2.81 µg/ml | - | ijper.org | |

| LOQ | 8.54 µg/ml | - | ijper.org | |

| Accuracy (% Recovery) | 100-105% | - | ijper.org | |

| Precision (%RSD) | < 2% | ≤ 2% | ijper.orgijcrt.org | |

| LOD | 0.144 | - | ijcrt.org | |

| LOQ | 0.438 | - | ijcrt.org | |

| CE (for Berberine) | LOD | 5 × 10⁻⁹ g/mL | - | frontiersin.org |

| NACE (for Berberine) | Linearity (r) | 0.9975-0.9986 | - | researchgate.net |

| Accuracy (% Recovery) | 95.6-103.2% | - | researchgate.net | |

| CE (for Berberine) | Precision (%RSD) | < 3% (areas) | - | nih.gov |

| LOD | < 3 ng/mL | - | nih.gov | |

| CE-LIF (for Berberine) | LOD | 15.7 ng/mL | - | researchgate.net |

| Repeatability (%RSD) | 1.83% (intra-day), 3.75% (inter-day) | - | researchgate.net | |

| HPCE (for Berberine) | Precision (%RSD) | 2.12% | - | nih.gov |

| Accuracy (% Recovery) | 99.05% | - | nih.gov | |

| CE (for sulfate in Indinavir sulfate) | Linearity | 10.1 – 79.8 µg mL⁻¹ | - | scielo.br |

| LOD | 0.34 µg mL⁻¹ | - | scielo.br | |

| LOQ | 1.13 µg mL⁻¹ | - | scielo.br | |

| Precision (%RSD) | 2.8% (intra-day) | - | scielo.br | |

| Accuracy (% Recovery) | 96.9–102.4% | 95-105% (typical) | scielo.br |

Analytical method validation ensures the reliability and suitability of the techniques used for the quantification and characterization of berberine sulphate in various research matrices. dlsu.edu.phnih.gov

Molecular Mechanisms of Action of Berberine in Preclinical Investigations

Modulation of Cellular Energy Homeostasis

Berberine (B55584) sulphate has been extensively studied for its profound effects on cellular energy metabolism. A primary mechanism underlying these effects is its ability to modulate key regulatory pathways involved in energy homeostasis, particularly through the activation of AMP-activated protein kinase (AMPK) and the subsequent regulation of glycolysis and gluconeogenesis.

AMP-Activated Protein Kinase (AMPK) Activation and Downstream Signaling

AMPK is a critical cellular energy sensor that plays a central role in maintaining energy balance. patsnap.comnyc.gov Berberine is a well-established activator of AMPK. aacrjournals.orgresearchgate.net Its activation of AMPK is thought to be a consequence of inhibiting mitochondrial function, specifically the respiratory chain complex I. nih.govplos.org This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the intracellular AMP/ATP ratio, which is a primary trigger for AMPK activation. lsu.edunih.govnih.gov

Once activated, AMPK orchestrates a cascade of downstream signaling events aimed at restoring cellular energy levels. One of the key downstream targets of AMPK is the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov Berberine, through AMPK activation, inhibits mTOR signaling, which in turn affects protein synthesis and cell growth. nih.govnih.gov Downstream effectors of mTOR, such as 4E-binding protein-1 (4EBP1) and p70 ribosomal S6 kinase (p70s6k), are consequently down-regulated by berberine treatment. nih.govnih.gov

Furthermore, activated AMPK can influence other significant cellular pathways. For instance, AMPK activation has been linked to the phosphorylation of the tumor suppressor protein p53. nih.govnih.gov Preclinical studies have shown that berberine treatment can increase the phosphorylation of p53 in an AMPK-dependent manner. nih.gov This activation of AMPK and modulation of its downstream targets contribute significantly to the metabolic regulatory effects observed with berberine sulphate. aacrjournals.orgdiabetesjournals.org

| Cell/Animal Model | Key Findings | Reference |

|---|---|---|

| Colorectal Cancer Cell Lines (HCT116, SW480, LOVO) | Berberine increased phosphorylation of AMPK at Thr172, reflecting its activation. It also inhibited mTOR, a downstream target of AMPK. | nih.gov |

| 3T3-L1 Adipocytes and L6 Myotubes | Berberine treatment resulted in increased AMPK activity and phosphorylation of its substrate, acetyl-CoA carboxylase (ACC). | diabetesjournals.org |

| Azoxymethane/Dextran (B179266) Sulfate (B86663) Sodium (AOM/DSS) Mouse Model | Berberine activated AMPK and inhibited mTOR in vivo. | nih.gov |

| Macrophages (J774A.1, TGPMs, BMDMs) | Berberine up-regulated AMPK signaling, which was associated with inflammasome activation. | nih.gov |

Glycolysis and Gluconeogenesis Regulation

Berberine's influence on glucose metabolism extends to the regulation of glycolysis and gluconeogenesis. nih.gov It has been shown to enhance glucose metabolism by stimulating glycolysis, a process that breaks down glucose to produce energy. lsu.eduresearchgate.net This effect is linked to its ability to inhibit mitochondrial respiration, which shifts cellular metabolism towards glycolysis for ATP production. lsu.edunih.gov

Conversely, berberine actively suppresses hepatic gluconeogenesis, the process of synthesizing glucose in the liver. plos.orgnih.govresearchgate.net This is a crucial mechanism for its glucose-lowering effects. plos.orgresearchgate.net Berberine achieves this by down-regulating the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). plos.orgnih.govuniroma1.itplos.org The suppression of these enzymes is mediated, at least in part, through the activation of the AMPK signaling pathway. plos.orgnih.gov By activating AMPK, berberine can inhibit the nuclear translocation of transcription co-activators like TORC2, which are necessary for the expression of gluconeogenic genes. uniroma1.it

| Cell/Animal Model | Key Findings | Reference |

|---|---|---|

| Diabetic Rats | Berberine improved glucose metabolism by inhibiting hepatic gluconeogenesis. It decreased the expression of PEPCK and G6Pase in the liver. | plos.org |

| Streptozotocin-induced Diabetic Rats | Berberine inhibited the expression of gluconeogenic proteins PEPCK and G-6-Pase in the liver via the LKB1-AMPK-TORC2 signaling pathway. | nih.gov |

| Cultured Hepatocytes (H4IIE) | Berberine inhibited oxygen consumption and reduced intracellular ATP levels, suggesting mitochondrial inhibition which can lead to increased glycolysis. | plos.org |

| Type 2 Diabetic Mice | Berberine treatment inhibited the expression of the gluconeogenesis enzymes PEPCK and G6Pase in the livers. | plos.org |

Regulation of Inflammatory Pathways

Berberine sulphate demonstrates significant anti-inflammatory properties by modulating several key inflammatory pathways. Its actions include the inhibition of the nuclear factor kappa B (NF-κB) pathway, suppression of pro-inflammatory cytokine and chemokine production, and modulation of the Toll-like receptor 4 (TLR4) pathway.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. nih.gov In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent release and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes. mdpi.comresearchgate.net

Preclinical studies have consistently shown that berberine can inhibit the activation of the NF-κB pathway. nih.govnih.gov It has been observed to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. mdpi.comresearchgate.net Interestingly, in some cellular contexts, the inhibition of NF-κB by berberine has been found to be independent of its AMPK-activating effects. nih.govnih.gov By inhibiting this critical pathway, berberine effectively dampens the inflammatory response at a fundamental level. nih.gov

| Cell/Animal Model | Key Findings | Reference |

|---|---|---|

| Bone Marrow Macrophages (BMMs) | Berberine sulphate inhibited RANKL-induced NF-κB activity and IκBα protein degradation. | mdpi.com |

| Colorectal Cancer Cells | Berberine inhibited NF-κB activity in an AMPK-independent manner. | nih.govnih.gov |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Berberine pre-treatment effectively inhibited LPS-induced activation of the NF-κB signaling pathway. | nih.gov |

| Human Monocytic Cells (THP-1) | Berberine suppressed the nuclear translocation of NF-κB p65 stimulated by P. acnes. | researchgate.net |

Suppression of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1)

A direct consequence of NF-κB inhibition and the modulation of other inflammatory pathways is the reduced production and secretion of pro-inflammatory cytokines and chemokines. nih.gov Berberine has been shown to significantly suppress the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netresearchgate.net

In various preclinical models of inflammation, including endotoxemia and airway inflammation, berberine treatment has led to a marked decrease in the levels of these inflammatory molecules. nih.govnih.gov For example, in a mouse model of endotoxemia, pretreatment with neutral sulphate berberine significantly reduced plasma levels of TNF-α. nih.gov Similarly, in human bronchial epithelial cells, berberine inhibited the secretion of IL-6. nih.govresearchgate.netcgu.edu.tw This broad-spectrum suppression of pro-inflammatory mediators underscores the potent anti-inflammatory capacity of berberine sulphate. researchgate.net

| Cell/Animal Model | Key Findings | Reference |

|---|---|---|

| Endotoxemic Mice | Pretreatment with neutral sulphate berberine significantly reduced plasma levels of TNF-α and IFN-γ. | nih.gov |

| Human Bronchial Epithelial Cells (BEAS-2B) | Berberine significantly inhibited the secretion of IL-6 and CCL11 from pro-inflammatory cytokine-activated cells. | nih.govresearchgate.netcgu.edu.tw |

| Adipose Tissue of Obese db/db Mice | Berberine treatment significantly downregulated the expression of proinflammatory genes such as TNF-α, IL-1β, IL-6, and MCP-1. | researchgate.net |

| Streptozotocin-induced Diabetic Nephropathy Rat Model | Berberine attenuated the systemic and renal cortex inflammatory response, including the reduction of IL-1β and IL-6. | nih.gov |

Toll-like Receptor 4 (TLR4) Pathway Modulation

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR4, in particular, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. researchgate.net

Berberine has been found to modulate the TLR4 signaling pathway, thereby interfering with the inflammatory response at a point upstream of NF-κB activation. nih.govresearchgate.net Studies have shown that berberine can inhibit the LPS-induced activation of the TLR4/NF-κB pathway. nih.govnih.gov This inhibition is thought to be one of the mechanisms by which berberine exerts its protective effects in conditions driven by LPS-induced inflammation, such as acute respiratory distress syndrome and diabetic nephropathy. nih.govresearchgate.net By modulating the TLR4 pathway, berberine can effectively block the initial trigger for a significant inflammatory cascade. researchgate.net

| Cell/Animal Model | Key Findings | Reference |

|---|---|---|

| Streptozotocin-induced Diabetic Nephropathy Rat Model | Berberine inhibited the TLR4/NF-κB pathway in the renal cortex. | nih.gov |

| LPS-induced Acute Respiratory Distress Syndrome Model | Berberine attenuated lung injury through the inhibition of the TLR4/NF-κB signaling pathway. | researchgate.net |

| DSS-induced Ulcerative Colitis Mouse Model | Berberine ameliorated ulcerative colitis by inhibiting the TLR4/NF-κB/HIF-1α signaling pathway. | nih.gov |

| High Glucose-induced Podocytes | Berberine inhibited high glucose-induced inflammatory response by blocking the TLR4/NF-κB pathway. | nih.gov |

Attenuation of Oxidative Stress Responses

Berberine sulphate, an isoquinoline (B145761) alkaloid, demonstrates significant antioxidant properties in preclinical models by directly and indirectly mitigating oxidative stress. mdpi.com Its mechanisms involve the direct scavenging of reactive oxygen species, the enhancement of the body's endogenous antioxidant enzyme systems, and the modulation of enzymes responsible for producing oxidative molecules.

Preclinical studies have established that berberine can directly neutralize free radicals and inhibit the generation of ROS. In cell-free assays, berberine has shown the ability to scavenge peroxyl radicals and hydrogen peroxide. windows.netnih.gov For instance, in a hydrogen peroxide-peroxidase-luminol assay, berberine demonstrated a concentration-dependent inhibition of ROS production. nih.govresearchgate.net This direct scavenging activity is a key component of its antioxidant effect. mdpi.com

Beyond direct scavenging, berberine also suppresses the intracellular oxidative burst. nih.gov Studies using human whole blood and isolated neutrophils, which are significant sources of ROS during inflammation, showed that berberine effectively decreased the production of reactive oxygen species when stimulated. windows.netnih.gov This suggests that berberine not only acts as an extracellular scavenger but also interferes with the intracellular pathways of ROS generation. nih.gov

Table 1: Preclinical Findings on Berberine's ROS Scavenging and Inhibition

| Model/Assay | Observation | Key Finding | Reference |

|---|---|---|---|

| Human Neutrophils (PMA/OZP stimulated) | Decreased ROS production | Berberine inhibits oxidative burst in immune cells. | windows.netnih.gov |

| Cell-Free (H₂O₂-peroxidase-luminol) | Concentration-dependent inhibition of ROS | Demonstrates direct H₂O₂ scavenging activity. | nih.govresearchgate.net |

| Cell-Free (ORAC Assay) | Scavenging of peroxyl radicals | Shows antioxidant activity against specific radical types. | windows.net |

A crucial aspect of berberine's antioxidant strategy is its ability to bolster the cell's own defense mechanisms by enhancing the activity of antioxidant enzymes. researchgate.net A primary example is Superoxide (B77818) Dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide. mdpi.com

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a key enzymatic source of superoxide anions and a major contributor to oxidative stress in pathological conditions. nih.gov Preclinical research demonstrates that berberine can effectively suppress this source of ROS.

Specifically, berberine has been found to inhibit the expression of essential subunits of the NADPH oxidase complex. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, berberine was shown to reduce the mRNA expression of gp91phox, a critical component of the NADPH oxidase enzyme. nih.gov This selective inhibition of gp91phox expression leads to a decrease in NADPH oxidase-mediated superoxide anion production. nih.gov By modulating the expression of this enzyme, berberine effectively reduces the generation of intracellular superoxide levels at their source. nih.gov

Influence on Apoptotic and Autophagic Processes

Berberine has been shown to modulate the tightly regulated processes of apoptosis (programmed cell death), primarily by influencing key protein families and enzymatic cascades that control cell fate.

Caspases are a family of protease enzymes that are central to the execution of apoptosis. Berberine has been observed to induce apoptosis in various cancer cell lines by activating this enzymatic cascade. nih.govresearchgate.net The process often involves the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3. nih.govresearchgate.net

In studies on triple-negative breast cancer cells, berberine treatment led to the activation of both Caspase-3 and Caspase-9. nih.gov The activation of Caspase-9 is linked to the mitochondrial (intrinsic) pathway of apoptosis, often triggered by the release of cytochrome c. nih.govscispace.com This release, in turn, activates Caspase-9, which then cleaves and activates Caspase-3, the primary executioner of apoptosis. researchgate.netresearchgate.net Research in models of chronic cerebral hypoperfusion also showed that berberine could decrease elevated Caspase-3 activity, suggesting a neuroprotective role by preventing excessive apoptosis. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway, consisting of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., BAX). researchgate.netnih.gov The balance between these opposing proteins often determines whether a cell undergoes apoptosis. nih.gov

Preclinical investigations consistently show that berberine shifts this balance towards apoptosis. It has been demonstrated to down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the expression of the pro-apoptotic protein BAX. nih.govresearchgate.netnih.gov This altered BAX/Bcl-2 ratio is a key mechanism in berberine-induced apoptosis. researchgate.netnih.gov This modulation decreases the mitochondrial membrane's integrity, leading to the release of cytochrome c and subsequent caspase activation. researchgate.net This effect has been observed across multiple cancer cell lines, indicating it may be a common pathway for berberine's anti-tumor effects. nih.govnih.gov

Table 2: Berberine's Influence on Key Apoptotic Regulators

| Protein Family | Specific Protein | Effect of Berberine | Functional Outcome | Reference |

|---|---|---|---|---|

| Caspases | Caspase-9 | Activation | Initiation of intrinsic apoptotic cascade | nih.govresearchgate.net |

| Caspase-3 | Activation / Cleavage | Execution of apoptosis | nih.govnih.govresearchgate.net | |

| Bcl-2 Family | Bcl-2 | Decreased expression | Reduces inhibition of apoptosis | nih.govnih.govnih.gov |

| BAX | Increased expression | Promotes apoptosis | nih.govnih.gov |

Induction and Bidirectional Regulation of Autophagy

Berberine sulphate has been shown to exert a complex, often bidirectional, regulatory role on autophagy, the cellular process of self-degradation of components. In some contexts, berberine acts as an inducer of autophagy. For instance, in glioblastoma cells, berberine treatment leads to a high autophagy flux, characterized by the suppression of the AMPK/mTOR/ULK1 pathway. oncotarget.com This induction of autophagy can contribute to apoptotic cell death in cancer cells. oncotarget.com In human hepatic carcinoma cell lines, berberine induces autophagic cell death through the activation of Beclin-1 and inhibition of the mTOR-signaling pathway. exlibrisgroup.com This is achieved by suppressing Akt activity and up-regulating p38 MAPK signaling. exlibrisgroup.com Similarly, in certain cancer cells, berberine can elevate Glucose Regulated Protein 78 (GRP78) to induce autophagy, which is indispensable for its protective and cell-death-inducing effects. nih.gov

Conversely, in other cellular environments, berberine has been observed to inhibit autophagy. In a model of myocardial ischemia/reperfusion injury, berberine pretreatment was found to inhibit excessive autophagy, thereby protecting the myocardium. spandidos-publications.com This protective effect was mediated by the RhoE/AMPK pathway. spandidos-publications.com This demonstrates that the effect of berberine on autophagy is highly context-dependent, potentially influenced by the cell type and the pathological condition being investigated.

Table 1: Preclinical Findings on Berberine's Regulation of Autophagy

| Model System | Effect on Autophagy | Key Molecular Targets | Reference |

|---|---|---|---|

| Glioblastoma cells (U251 and U87) | Induction | AMPK/mTOR/ULK1 pathway | oncotarget.com |

| Human hepatic carcinoma cells (HepG2 and MHCC97-L) | Induction | Beclin-1, mTOR, Akt, p38 MAPK | exlibrisgroup.com |

| Various cancer cells | Induction | GRP78 | nih.gov |

| H9c2 cells (myocardial ischemia/reperfusion model) | Inhibition of excessive autophagy | RhoE/AMPK pathway | spandidos-publications.com |

Signal Transduction Pathway Interactions

Berberine's pharmacological effects are underpinned by its ability to interact with and modulate a multitude of intracellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is a significant target of berberine. In many cancer models, berberine exerts an inhibitory effect on this pathway. For example, in papillary thyroid cancer, berberine induces apoptosis by inhibiting the PI3K/Akt signaling pathway, which is linked to the generation of reactive oxygen species (ROS). nih.gov Similarly, in colorectal cancer cells, berberine enhances apoptosis through the inhibition of the PI3K-Akt signaling pathway. nih.gov In nasopharyngeal carcinoma cells, compound berberine was found to induce autophagy by intervening in the PI3K/AKT/mTOR signaling pathway. youtube.com

However, in other contexts, berberine can activate the PI3K/Akt pathway. Preclinical studies in neuroprotection have shown that berberine can activate the PI3K/AKT signaling pathway, leading to the production of neuroprotective factors. researchgate.net This activation is also observed in models of Parkinson's disease, where berberine protects neurons from injury by activating the PI3K/AKT signaling pathway. healthunlocked.com

Table 2: Berberine's Interaction with the PI3K/Akt Signaling Pathway

| Model System | Effect on PI3K/Akt Pathway | Downstream Consequences | Reference |

|---|---|---|---|

| Papillary thyroid cancer cells | Inhibition | Induction of apoptosis, ROS generation | nih.gov |

| Colorectal cancer cells (RKO and HT29) | Inhibition | Enhanced cellular apoptosis | nih.gov |

| Nasopharyngeal carcinoma cells (CNE2) | Inhibition | Induction of autophagy | youtube.com |

| Neuroprotection models | Activation | Production of neuroprotective factors | researchgate.net |

| Rotenone-injured SH-SY5Y cells (Parkinson's disease model) | Activation | Neuroprotection | healthunlocked.com |

Berberine's interaction with the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and Extracellular signal-regulated kinase (ERK), is multifaceted and cell-type specific. In gastric cancer cells, berberine hydrochloride was shown to inactivate p38 MAPK and ERK1/2, contributing to its inhibitory effect on cell proliferation. nih.govspandidos-publications.com Pre-treatment with berberine also inhibited the expression of key proteins in the MAPK signaling pathway in porcine intestinal epithelial cells. nih.gov

In contrast, some studies report activation of MAPK pathways by berberine. In non-small cell lung cancer, berberine was found to inhibit proliferation and induce apoptosis by activating the p38α MAPK signaling pathway. nih.gov In breast cancer cells, berberine activated the p38 MAPK and JNK pathways. researchgate.net Furthermore, in type 1 diabetic mouse models, berberine was found to differentially modulate MAPK activities, inhibiting Th1 differentiation by suppressing p38 MAPK and JNK activation while inhibiting Th17 differentiation by activating ERK1/2. nih.gov

Table 3: Modulation of MAPK Pathways by Berberine in Preclinical Models

| Model System | Effect on p38 MAPK | Effect on ERK | Key Outcomes | Reference |

|---|---|---|---|---|

| Gastric cancer MGC 803 cells | Inactivation | Inactivation | Inhibition of proliferation | nih.govspandidos-publications.com |

| Porcine intestinal epithelial cells (IPEC-J2) | Inhibition of phosphorylation | Inhibition of phosphorylation | Prevention of intestinal inflammation | nih.gov |

| Non-small cell lung cancer cells | Activation (p38α) | Not specified | Inhibition of proliferation, induction of apoptosis | nih.gov |

| MDA-MB-231 breast cancer cells | Activation | No effect | Promotion of apoptosis | researchgate.net |

| Type 1 diabetic NOD mice | Inhibition (in Th1 cells) | Activation (in Th17 cells) | Suppression of Th1 and Th17 differentiation | nih.gov |

Berberine has been identified as a modulator of Silent Information Regulator 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular metabolism and longevity. In a high-fat diet-fed mouse model, berberine was shown to ameliorate hepatic insulin (B600854) resistance by upregulating SIRT1 expression. tandfonline.com Further studies have indicated that berberine can improve hepatic insulin resistance by regulating the SIRT1/Opa1 signaling pathway, which in turn enhances mitochondrial architecture. nih.gov In 3T3-L1 adipocytes, berberine treatment increased the expression of SIRT1 in a dose-dependent manner, contributing to its insulin-sensitizing and anti-inflammatory effects. nih.gov The therapeutic potential of berberine in sarcopenia insulin resistance has also been linked to its ability to induce SIRT1-mediated mitophagy. researchgate.net In pancreatic β-cells, berberine was found to prevent dysfunction through the miR-204/SIRT1 signaling pathway. frontiersin.org

Berberine has demonstrated significant regulatory effects on the Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis, which is crucial for angiogenesis. In a rat model of cerebral ischemia-reperfusion, berberine was shown to promote angiogenesis by activating the HIF-1α/VEGF signal transduction pathway. jcpsp.pk This led to an upregulation of both HIF-1α and VEGF expression, contributing to a protective effect. jcpsp.pk

Conversely, in the context of cancer and diabetic retinopathy, berberine often acts as an inhibitor of this pathway. In models of diabetic retinopathy, berberine improves the condition by suppressing the Akt/mTOR-mediated activation of HIF-1α and VEGF in retinal endothelial cells. ijbs.comnih.gov Studies on tumor angiogenesis have shown that berberine's antiangiogenic property is mediated by preventing the expression of VEGF and HIF-1α. nih.gov It has been demonstrated that berberine destabilizes the HIF-1α protein, leading to its degradation via a proteasomal pathway. nih.gov Further research has confirmed that berberine's antiangiogenic activity is mediated through the downregulation of HIF-1, VEGF, and proinflammatory mediators. epa.gov

Table 4: Berberine's Regulation of HIF-1α and VEGF

| Model System | Effect on HIF-1α | Effect on VEGF | Overall Outcome | Reference |

|---|---|---|---|---|

| Rat model of cerebral ischemia-reperfusion | Upregulation | Upregulation | Promotion of angiogenesis, neuroprotection | jcpsp.pk |

| Retina endothelial cells (diabetic retinopathy model) | Inhibition | Inhibition | Improvement of diabetic retinopathy | ijbs.comnih.gov |

| Gastric adenocarcinoma cell line SC-M1 | Inhibition | Inhibition | Antiangiogenic effect | nih.gov |

| B16F-10 melanoma cells | Downregulation | Downregulation | Inhibition of tumor-directed capillary formation | epa.gov |

| LNCaP and DU-145 prostate cancer cells | Inhibition of nuclear location | Inhibition of nuclear location | Increased radiosensitivity | researchgate.net |

Preclinical studies have shown that berberine can modulate the activity of cAMP Response Element-Binding Protein (CREB), a transcription factor involved in various cellular processes, including metabolism and neuronal function. In the context of adipogenesis, berberine has been found to suppress the differentiation of 3T3-L1 preadipocytes by decreasing CREB phosphorylation and subsequently inhibiting the expression of C/EBPβ. nih.govresearchgate.netnih.gov This inhibitory effect on CREB activity is a key mechanism behind berberine's anti-adipogenic properties. nih.govresearchgate.net The antiangiogenic activity of berberine has also been linked to its ability to inhibit transcription factors, including CREB. epa.gov In contrast, the antidepressant-like effects of berberine have been associated with its impact on the brain-derived neurotrophic factor-CREB pathway. nih.gov

Other Investigated Molecular Mechanisms

Gut Microbiota Modulation

Preclinical investigations have extensively documented the interaction between berberine and the gut microbiota, revealing a bidirectional relationship where berberine modulates the composition of the gut microbiome, and in turn, is metabolized by it. This interplay is considered a significant mechanism contributing to its therapeutic effects observed in various disease models.

Studies in animal models have consistently shown that berberine can reverse the gut microbiota dysbiosis associated with metabolic conditions like hyperlipidemia and diabetes. For instance, in high-fat diet-fed rats, berberine administration has been shown to promote a healthier microbial balance. A key effect of berberine is the enrichment of short-chain fatty acid (SCFA)-producing bacteria, such as Lachnospiraceae, Faecalibacterium, and Roseburia. SCFAs, particularly butyrate, are crucial metabolites that can alleviate inflammation. By increasing the abundance of these beneficial bacteria, berberine contributes to the maintenance of gut health and the amelioration of metabolic disturbances.

Conversely, the gut microbiota plays a crucial role in the biotransformation of berberine. Given its low oral bioavailability, a significant portion of orally administered berberine remains in the intestine where it can be metabolized by gut bacteria. Notably, nitroreductases produced by the gut microbiota can convert berberine into dihydroberberine (B31643) (dhBBR), a metabolite with a reported fivefold increase in intestinal absorption compared to berberine itself. This metabolic conversion enhances the bioavailability and subsequent systemic effects of berberine.

The modulatory effects of berberine on the gut microbiota are summarized in the table below, highlighting key findings from various preclinical models.

| Preclinical Model | Key Findings on Gut Microbiota Modulation by Berberine |

| Diabetic db/db mice | ↑ SCFA-producing bacteria. |

| High-fat diet-fed rats | Promotes microbial balance. |

| High-fat diet-fed Apc min/+ mice | ↓ Verrucomicrobia (phylum level), ↓ Akkermansia (genus level), ↑ SCFA-producing bacteria (Lachnospiraceae). |

| Mice with glucose and lipid metabolism disturbances | ↑ Abundance of beneficial genera such as Bacteroides, Bifidobacteria, Lactobacillus, and Akkermansia. |

Retinoid X Receptor Alpha (RXRα) Activation

Preclinical research has identified Retinoid X Receptor Alpha (RXRα), a nuclear receptor involved in regulating gene expression, as a direct molecular target of berberine. RXRα can form heterodimers with various other nuclear receptors, thereby controlling a wide range of physiological processes. The interaction between berberine and RXRα has been particularly elucidated in the context of colon cancer cells.

Studies have demonstrated that berberine directly binds to a unique region on the RXRα protein, comprising the amino acid residues Gln275, Arg316, and Arg371. This binding event leads to the activation of RXRα-dependent transcriptional activity. In fact, the potency of berberine in activating RXRα is comparable to that of 9-cis-retinoic acid (9-cis-RA), the natural ligand for RXRα. This activation has been shown to be suppressible by an RXR antagonist, confirming the specificity of the interaction.

A significant consequence of berberine-mediated RXRα activation is the suppression of β-catenin signaling. Berberine's binding to RXRα promotes the interaction between RXRα and nuclear β-catenin, which in turn leads to the degradation of β-catenin. This mechanism has been shown to inhibit the proliferation of colon cancer cells in preclinical models. Furthermore, berberine was found to suppress the growth of human colon carcinoma xenografts in nude mice in a manner dependent on the presence of RXRα.

| Parameter | Observation in Preclinical Studies |

| Direct Target | Retinoid X Receptor Alpha (RXRα). |

| Binding Site | A unique region on RXRα comprising residues Gln275, Arg316, and Arg371. |

| Effect of Binding | Strong induction of RXRα-dependent transcriptional activation. |

| Downstream Signaling | Suppression of β-catenin signaling pathway. |

| Cellular Outcome | Inhibition of colon cancer cell proliferation. |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Berberine has been identified as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) in preclinical studies, a mechanism that contributes to its observed anti-hyperglycemic effects. DPP-IV is an enzyme that degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, berberine can increase the levels of active incretins, thereby enhancing insulin secretion and improving glucose control.

In vitro experiments have demonstrated that berberine inhibits human recombinant DPP-IV with a half-maximal inhibitory concentration (IC50) of 13.3 µM. Molecular docking simulations have provided insights into the inhibitory mechanism, suggesting that berberine fits readily into the binding pocket of the DPP-IV enzyme. The proposed binding orientation is stabilized by electrostatic interactions between the positively charged isoquinolinium nitrogen atom of berberine and the negatively charged glutamic acid-205 residue within the active site of DPP-IV.

The inhibition of DPP-IV by berberine is considered a key component of its multi-target approach to regulating glucose homeostasis.

| Parameter | Finding |

| Enzyme Target | Dipeptidyl Peptidase-IV (DPP-IV). |

| Inhibitory Concentration (IC50) | 13.3 µM for human recombinant DPP-IV in vitro. |

| Mechanism of Interaction | Electrostatic attraction between berberine's positively charged nitrogen and DPP-IV's negatively charged glutamic acid-205 residue. |

| Physiological Consequence | Potential increase in active incretin hormones (e.g., GLP-1). |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Preclinical investigations have established that berberine is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical role in downregulating insulin signaling pathways. PTP1B dephosphorylates the insulin receptor and its downstream substrates, thereby attenuating the insulin signal. Inhibition of PTP1B is therefore considered a therapeutic strategy for enhancing insulin sensitivity.

In vitro studies have shown that berberine acts as a potent competitive inhibitor of human recombinant PTP1B. The inhibitory constant (Ki) value for this interaction has been determined to be 91.3 nM, indicating a high affinity of berberine for the enzyme. The half-maximal inhibitory concentration (IC50) has also been reported as 156.9 nM.

Simulated docking experiments have elucidated the molecular basis for this inhibition. Berberine is proposed to fit within the binding pocket of PTP1B in a low-energy conformation. This binding is stabilized by strong electrostatic interactions between the positively charged isoquinolinium nitrogen atom of berberine and the negatively charged aspartic acid-48 residue in the PTP1B active site. This potent inhibition of PTP1B is suggested to be a significant contributor to the anti-hyperglycemic activities of berberine observed in preclinical models.

| Parameter | Finding |

| Enzyme Target | Protein Tyrosine Phosphatase 1B (PTP1B). |

| Type of Inhibition | Competitive. |

| Inhibitory Constant (Ki) | 91.3 nM. |

| Inhibitory Concentration (IC50) | 156.9 nM. |

| Mechanism of Interaction | Electrostatic attraction between berberine's positively charged nitrogen and PTP1B's negatively charged aspartic acid-48 residue. |

Cellular Targets of Berberine in in Vitro Systems

Enzyme Targets (e.g., Aldose Reductase, Glucokinase)

Several enzymes have been identified as in vitro targets of berberine (B55584). Aldose reductase (AR) is an enzyme involved in the polyol pathway, which is implicated in the development of diabetic complications. Research indicates that berberine can exert inhibitory activity on aldose reductase nih.govresearchgate.net. Glucokinase is a key enzyme in glucose metabolism, particularly in the liver and pancreas, playing a role in glucose phosphorylation. Studies have shown that berberine promotes glycolysis through increased glucokinase activity nih.gov.

Receptor and Transporter Targets (e.g., Glucose Transporter 1/4 (GLUT-1, GLUT-4), Epidermal Growth Factor Receptor (EGFR))

Berberine interacts with various cellular receptors and transporters. Glucose transporters (GLUTs), particularly GLUT1 and GLUT4, are responsible for glucose uptake into cells. In vitro studies have investigated the effects of berberine on these transporters. Some research suggests that berberine can enhance glucose uptake in cells, which may involve the regulation or activity of GLUT1 and GLUT4 nih.govnih.govcalvin.edu. While some studies have shown increased GLUT4 translocation or GLUT1 synthesis, others did not observe significant changes in GLUT1 and GLUT4 content in berberine-treated cells, suggesting an effect on activity rather than expression in certain contexts nih.govcalvin.edu. The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase involved in cell growth, proliferation, and survival. Berberine has been shown to target EGFR signaling, leading to suppressed cell proliferation in in vitro models of certain cancers mdpi.comspandidos-publications.com. Additionally, berberine is known to interact with various drug transporters, such as P-glycoprotein and organic cation transporters (OCT1, OCT2), which can influence its cellular accumulation and disposition in vitro frontiersin.orgresearchgate.net.

Transcriptional Factor Targets (e.g., AP-2α/β, PPAR-γ, FoxO)

Berberine modulates the activity and expression of several transcriptional factors, thereby influencing gene expression. Activating enhancer-binding protein 2 (AP-2) family members, specifically AP-2α and AP-2β, are transcription factors involved in regulating the expression of various genes, including those related to cell growth. In vitro studies have demonstrated that berberine can inhibit the expression of AP-2α and AP-2β and abrogate their binding to target gene promoters plos.org. Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis and glucose homeostasis. Berberine has been reported to interact with PPAR-γ signaling pathways frontiersin.org. The Forkhead box O (FoxO) family of transcription factors is involved in regulating processes such as apoptosis, cell cycle arrest, and metabolism. Research indicates that berberine can influence FoxO-mediated transcriptional regulation nih.govnih.govnih.govresearchgate.net.

Mitochondrial Targets and Quality Control System Modulation

Mitochondria are central to cellular energy metabolism and various signaling pathways. Berberine has been shown to interact with mitochondrial function in vitro. Studies suggest that berberine can inhibit mitochondrial function, which in turn can lead to the activation of AMP-activated protein kinase (AMPK) nih.govresearchgate.netphysiology.orgresearchgate.net. AMPK is a key regulator of energy homeostasis and is involved in modulating glucose and lipid metabolism. The inhibition of mitochondrial ATP biosynthesis by berberine is proposed as a mechanism for increasing the AMP/ATP ratio, thereby activating AMPK nih.govphysiology.orgresearchgate.net. This modulation of mitochondrial function and subsequent AMPK activation represents a significant cellular target of berberine.

Specific Protein Interactions (e.g., FtsZ, QacR, BmrR, PLA2, RamR, NEK7, MET)

Beyond the broader categories of enzymes, receptors, transporters, and transcription factors, berberine has been shown to interact directly with specific proteins in vitro. In bacterial systems, berberine targets proteins like FtsZ, a tubulin homolog involved in cell division, by binding to its hydrophobic pocket and disrupting Z-ring formation frontiersin.org. It also interacts with bacterial multidrug resistance transcriptional regulators such as QacR and BmrR frontiersin.org. The formation of a complex between berberine and RamR, another bacterial transcriptional regulator, has also been observed frontiersin.org. In mammalian cells, berberine has been reported to inhibit Phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids (B1166683) nih.gov. More recent studies have identified direct binding and targeting of NIMA-related kinase 7 (NEK7), an enzyme involved in inflammasome activation, by berberine frontiersin.org. Berberine has also been shown to act as a direct inhibitor of the Mesenchymal epithelial transition factor (MET), a receptor tyrosine kinase involved in cell signaling and proliferation, particularly in the context of cancer frontiersin.org.

Summary of Key In Vitro Cellular Targets of Berberine

| Target Type | Specific Targets Mentioned | Key In Vitro Finding |

| Enzymes | Aldose Reductase, Glucokinase, PLA2, NEK7 | Inhibition of Aldose Reductase activity; Increased Glucokinase activity; Inhibition of PLA2; Direct binding and inhibition of NEK7. nih.govresearchgate.netfrontiersin.orgnih.gov |

| Receptors/Transporters | GLUT1, GLUT4, EGFR, P-glycoprotein, OCT1, OCT2, QacR, BmrR, RamR | Enhanced glucose uptake (potentially via activity/regulation of GLUT1/4); Targeting of EGFR signaling; Interaction with drug transporters (P-gp, OCTs); Interaction with bacterial regulators. nih.govnih.govcalvin.edumdpi.comspandidos-publications.comfrontiersin.orgresearchgate.netfrontiersin.org |

| Transcriptional Factors | AP-2α, AP-2β, PPAR-γ, FoxO (e.g., FoxO3) | Inhibition of AP-2α/β expression and binding; Interaction with PPAR-γ signaling; Influence on FoxO-mediated transcription. nih.govfrontiersin.orgplos.orgnih.govnih.govresearchgate.netnih.gov |

| Mitochondria | Mitochondrial function, AMPK | Inhibition of mitochondrial function leading to increased AMP/ATP ratio and AMPK activation. nih.govresearchgate.netphysiology.orgresearchgate.net |

| Specific Proteins | FtsZ, MET | Disruption of bacterial FtsZ Z-ring formation; Direct inhibition of MET. frontiersin.org |

This table summarizes some of the key in vitro cellular targets of berberine discussed in the provided sources.

In Vitro Research Methodologies and Cellular Responses to Berberine

Cellular Morphology and Ultrastructure Studies

In vitro studies employing various microscopic techniques, including light microscopy and transmission electron microscopy (TEM), have provided valuable insights into the effects of berberine (B55584) sulphate and berberine on the morphology and ultrastructure of diverse cell types. These investigations reveal characteristic changes indicative of cellular stress, damage, and programmed cell death pathways such as apoptosis and autophagy.

Research on parasitic protozoa, such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, exposed to berberine sulphate demonstrated notable morphological alterations. In E. histolytica, exposure to berberine sulphate led to chromatin clumping within the nucleus and the formation of autophagic vacuoles and aggregates of small vacuoles in the cytoplasm. tandfonline.comnih.gov G. lamblia treated with berberine sulphate exhibited an irregularly shaped vacuole in the cytoplasm that progressively enlarged, accompanied by swollen trophozoites and the appearance of glycogen (B147801) deposits. tandfonline.comnih.gov T. vaginalis also showed an increase in autophagic vacuoles shortly after exposure, with the characteristic appearance of one large vacuole in treated cells. tandfonline.comnih.gov

Studies using berberine (not specifically sulphate, but relevant to the compound's effects) on the parasitic ciliate Ichthyophthirius multifiliis revealed that a concentration of 15 mg/L induced significant changes in the shape of protomonts and caused damage to their organelles, leading to a notable decrease in the number of ribosomes. mdpi.com TEM analysis further indicated damage to organelles and cytomembranes, including a reduction in ribosomes, rupture of the inner mitochondrial membrane, and mitochondrial swelling. mdpi.com Investigations into the antifungal activity of berberine against Candida neoformans through SEM and TEM analyses showed considerable disruptions to the cell wall and membrane. researchgate.net

In mammalian cell lines, berberine has been observed to induce various morphological changes. In L929 murine fibroblast cells, concentrations above 0.1 mg/mL of berberine resulted in cells becoming shrinking, round, and detached from the surface. nih.gov Studies on human melanoma A375.S2 cells indicated that berberine at 2 μM slightly induced morphological changes and reduced the total viable cell number after 24 hours of treatment. mdpi.com Berberine also induced morphological changes in C6 rat glioma cells, which were associated with cell death. spandidos-publications.com In breast cancer cell lines (MDA-MB231 and MCF-7), berberine treatment led to morphological changes such as the adoption of a circular shape, detachment of the adhered monolayer, and the presence of white cytoplasmic vesicles. researchgate.net

Transmission electron microscopy has been instrumental in visualizing ultrastructural changes induced by berberine. TEM observations in berberine-treated cancer cells, including HepG2, HCT-116, and DLD1 cells, have revealed the presence of autophagosome-related structures, which were less apparent in control cells. nih.gov Similarly, TEM analysis in glioblastoma cells treated with berberine clearly demonstrated an increased production of autophagosomes, characterized by their double-membrane structure. nih.gov Autophagosomes were also observed to increase significantly in H9c2 cardiomyocytes pretreated with berberine. frontiersin.org TEM studies in human hepatoma cells treated with berberine showed both autophagic vesicles and indicators of apoptosis. nih.gov

Beyond autophagy, TEM has captured other forms of cell death and organelle changes. In ovarian cancer cells treated with berberine or cisplatin, TEM revealed an increased tendency towards typical apoptotic and necrotic cell death morphologies. researchgate.net Ferroptotic characteristics were observed under TEM in berberine-treated nasopharyngeal carcinoma cells, including a decrease in mitochondrial volume, an increase in membrane density, mitochondrial swelling, decreased cristae, and mitochondrial vacuolization. jcancer.org Morphological evidence of apoptosis, such as plasma membrane blebbing and a reduction in cell size, has been noted in berberine-treated HeLa and L1210 cells. ingentaconnect.comresearchgate.net

Furthermore, ultrastructural studies in zebrafish hepatocytes exposed to lipid accumulation showed significant changes including severe vacuolation, deformed nucleoli, and swollen mitochondria. While control cells maintained intact morphology with normal organelles, berberine treatment in the context of lipid accumulation was studied for its alleviating effects on these changes. nih.govmdpi.com

Here is a summary of some observed morphological and ultrastructural changes:

| Cell Type | Berberine Form/Concentration (In Vitro) | Observed Morphological/Ultrastructural Changes | Reference |

| Entamoeba histolytica | Berberine sulphate | Chromatin clumping, autophagic vacuoles, aggregates of small vacuoles | tandfonline.comnih.gov |

| Giardia lamblia | Berberine sulphate | Irregularly shaped cytoplasmic vacuole (enlarging), swollen trophozoites, glycogen deposits | tandfonline.comnih.gov |

| Trichomonas vaginalis | Berberine sulphate | Increased autophagic vacuoles, characteristic large vacuole | tandfonline.comnih.gov |

| Ichthyophthirius multifiliis | Berberine (15 mg/L) | Changed shape of protomonts, destroyed organelles, decreased ribosomes, ruptured inner mitochondrial membrane, mitochondrial swelling | mdpi.com |

| Candida neoformans | Berberine | Disruptions to cell wall and membrane | researchgate.net |

| L929 murine fibroblasts | Berberine (>0.1 mg/mL) | Shrinking, round, detached cells | nih.gov |

| HepG2, HCT-116, DLD1 (Cancer) | Berberine | Autophagosome-related structures (TEM) | nih.gov |

| Glioblastoma cells | Berberine | Increased autophagosomes (TEM) | nih.gov |

| H9c2 cardiomyocytes | Berberine | Increased autophagosomes (TEM) | frontiersin.org |

| Ovarian cancer cells | Berberine or Cisplatin | Typical apoptotic and necrotic cell death morphology (TEM) | researchgate.net |

| Nasopharyngeal carcinoma cells | Berberine | Decreased mitochondrial volume, increased membrane density, mitochondrial swelling, decreased cristae, mitochondrial vacuolization (TEM) | jcancer.org |

| C6 rat glioma cells | Berberine | Morphological changes leading to cell death | spandidos-publications.com |

| HeLa and L1210 cells | Berberine (>IC100) | Plasma membrane blebbing, reduction in cell size (apoptotic features) | ingentaconnect.comresearchgate.net |

| MDA-MB231, MCF-7 (Breast Cancer) | Berberine | Circular morphology, detachment, cytoplasmic vesicles | researchgate.net |

| Human hepatoma cells | Berberine | Autophagic vesicles and apoptotic signs (TEM) | nih.gov |

| Zebrafish hepatocytes | Lipid accumulation ± Berberine | Lipid accumulation: severe vacuolation, deformed nucleoli, swollen mitochondria. Berberine in this context showed alleviating effects (TEM). | nih.govmdpi.com |

These findings collectively highlight the significant impact of berberine and berberine sulphate on cellular architecture and the integrity of organelles across a wide range of cell types in in vitro settings.

In Vivo Animal Model Research for Mechanistic Elucidation of Berberine Action

Models of Metabolic Disorders (e.g., Insulin (B600854) Resistance, Diabetes Mellitus, Obesity)

Research using animal models has been pivotal in understanding berberine's role in metabolic regulation. In models of obesity and diabetes, such as high-fat diet (HFD)-fed rodents and genetically obese db/db mice, berberine (B55584) has demonstrated significant beneficial effects. mdpi.comhealthunlocked.com